Cas no 178820-23-0 (1,1'-Biphenyl, 3,4,5-trifluoro-)

1,1'-Biphenyl, 3,4,5-trifluoro- 化学的及び物理的性質
名前と識別子
-
- 1,1'-Biphenyl, 3,4,5-trifluoro-
- 3,4,5-trifluorobiphenyl
- 178820-23-0
- SCHEMBL3006080
-
- インチ: InChI=1S/C12H7F3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H
- InChIKey: CTMPZHHYIJWHHL-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)F
計算された属性
- 精确分子量: 208.05001
- 同位素质量: 208.04998471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
1,1'-Biphenyl, 3,4,5-trifluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011003237-500mg |
3,4,5-Trifluorobiphenyl |
178820-23-0 | 97% | 500mg |
855.75 USD | 2021-07-05 | |
Alichem | A011003237-1g |
3,4,5-Trifluorobiphenyl |
178820-23-0 | 97% | 1g |
1,534.70 USD | 2021-07-05 | |
Alichem | A011003237-250mg |
3,4,5-Trifluorobiphenyl |
178820-23-0 | 97% | 250mg |
499.20 USD | 2021-07-05 |
1,1'-Biphenyl, 3,4,5-trifluoro- 関連文献
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Jing Zhao,Ling Peng,Ya-Liang Zhu,An-min Zheng,Ying-Zhong Shen Polym. Chem. 2016 7 1765
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Gangala Sivakumar,Mahalingavelar Paramasivam,Dyaga Bharath,Vaidya Jayathirtha Rao New J. Chem. 2019 43 5173
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Yueqin Li,Huihua Xu,Xian Tao,Kejia Qian,Shuang Fu,Yingzhong Shen,Shijin Ding J. Mater. Chem. 2011 21 1810
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Yue-Qin Li,Run-Chen Fang,An-Min Zheng,Yue-Ying Chu,Xian Tao,Hui-Hua Xu,Shi-Jin Ding,Ying-Zhong Shen J. Mater. Chem. 2011 21 15643
1,1'-Biphenyl, 3,4,5-trifluoro-に関する追加情報
1,1'-Biphenyl, 3,4,5-Trifluoro-: A Comprehensive Overview
1,1'-Biphenyl, 3,4,5-Trifluoro-, also known by its CAS registry number CAS No. 178820-23-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique biphenyl structure with trifluoro substitution patterns on the aromatic rings. The presence of fluorine atoms at the 3, 4, and 5 positions of one of the phenyl rings imparts distinctive electronic and physical properties to the molecule.
The synthesis of 1,1'-Biphenyl, 3,4,5-Trifluoro- involves advanced organic chemistry techniques. Researchers have explored various methods to optimize the synthesis process for higher yield and purity. Recent studies have focused on using palladium-catalyzed coupling reactions to construct the biphenyl framework efficiently. The introduction of fluorine atoms is typically achieved through electrophilic substitution reactions under controlled conditions to ensure regioselectivity.
In terms of physical properties, 1,1'-Biphenyl derivatives are known for their high thermal stability and low volatility due to the strong C-F bonds in the molecule. These properties make them suitable for applications in high-performance materials such as thermoplastics and flame-retardant polymers. Recent research has highlighted their potential use in organic light-emitting diodes (OLEDs) due to their excellent electron transport properties.
The chemical structure of 3,4,5-Trifluoro-1,1'-Biphenyl plays a crucial role in its reactivity and functionality. The trifluoromethyl groups at the meta positions create a highly electron-deficient aromatic ring system. This electronic configuration makes the compound an excellent candidate for various electrophilic aromatic substitution reactions. Moreover, the biphenyl moiety provides a rigid molecular framework that enhances the compound's stability under harsh chemical conditions.
In recent years, there has been growing interest in exploring the biological applications of fluorinated biphenyl derivatives. Studies have shown that these compounds exhibit potential anti-inflammatory and anti-cancer activities due to their ability to modulate specific cellular pathways. For instance, research conducted at leading pharmaceutical institutions has demonstrated that certain derivatives of 1,1'-Biphenyl can inhibit key enzymes involved in inflammation and cancer progression.
The environmental impact of synthetic compounds like CAS No. 178820-23-0 has also been a topic of concern among scientists and regulators. Efforts are being made to develop eco-friendly synthesis routes and application methods to minimize their ecological footprint. Recent advancements in green chemistry have led to the development of solvent-free synthesis techniques for this compound.
In conclusion, 1,1'-Biphenyl, specifically its trifluorinated derivative (CAS No. 178820-23-0) represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and favorable physical properties make it an invaluable tool in modern material science and drug discovery research.
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